(2R,3R)-3-(2-((Tert-butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl acetate
CAS No.: 1217719-00-0
Cat. No.: VC17576561
Molecular Formula: C13H25NO4Si
Molecular Weight: 287.43 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217719-00-0 |
|---|---|
| Molecular Formula | C13H25NO4Si |
| Molecular Weight | 287.43 g/mol |
| IUPAC Name | [(2R,3R)-3-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] acetate |
| Standard InChI | InChI=1S/C13H25NO4Si/c1-9(15)18-12-10(11(16)14-12)7-8-17-19(5,6)13(2,3)4/h10,12H,7-8H2,1-6H3,(H,14,16)/t10-,12+/m0/s1 |
| Standard InChI Key | JSWAHRJBQMEUQL-CMPLNLGQSA-N |
| Isomeric SMILES | CC(=O)O[C@@H]1[C@H](C(=O)N1)CCO[Si](C)(C)C(C)(C)C |
| Canonical SMILES | CC(=O)OC1C(C(=O)N1)CCO[Si](C)(C)C(C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(2R,3R)-3-(2-((Tert-butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl acetate belongs to the azetidinone class of β-lactams, characterized by a four-membered ring containing an amide bond. The molecule features:
-
Azetidin-4-one core: A strained β-lactam ring critical for biological activity .
-
Stereochemical centers: The (2R,3R) configuration ensures proper spatial orientation for enzyme binding .
-
Protective groups: A tert-butyldimethylsilyl (TBS) ether protects the secondary alcohol, while an acetate group occupies the 2-position.
Physicochemical Properties
The compound's stability derives from the TBS group's resistance to hydrolysis under basic conditions, making it suitable for multi-step syntheses .
Synthetic Methodology
Key Synthetic Routes
The synthesis employs a stereoselective approach outlined in patent KR101314955B1 :
Step 1: Imine Formation
(3R)-O-tert-butyldimethylsilyloxybutyrate undergoes condensation with an iminoacetate derivative to form a ketene-imine intermediate.
Step 2: Cyclization
Under anhydrous conditions (-78°C, THF), lithium hexamethyldisilazide (LiHMDS) induces stereoselective [2+2] cycloaddition, yielding the azetidinone ring with >95% diastereomeric excess .
Step 3: Acetylation
The secondary alcohol at C2 reacts with acetic anhydride (Ac<sub>2</sub>O) in pyridine, introducing the acetate leaving group.
Process Optimization
-
Temperature Control: Maintaining -78°C during cyclization prevents racemization .
-
Moisture Sensitivity: All steps require argon atmospheres due to the TBS group's susceptibility to acid.
-
Yield Enhancement: Chromatographic purification (silica gel, hexane/EtOAc 4:1) achieves >85% purity .
Mechanism of Antibacterial Action
Target Engagement
The compound inhibits penicillin-binding proteins (PBPs), particularly PBP2a in methicillin-resistant Staphylococcus aureus (MRSA). The β-lactam ring acylates the active-site serine (Ser403 in E. coli PBP5), disrupting peptidoglycan crosslinking.
Resistance Mitigation
-
Steric Protection: The TBS-O-ethyl side chain hinders β-lactamase access to the amide bond .
-
Enhanced Permeation: Lipophilic silyl ether improves diffusion through Gram-negative outer membranes .
Biological Activity Profile
In Vitro Efficacy
| Bacterial Strain | MIC<sub>90</sub> (μg/mL) | Reference |
|---|---|---|
| MRSA (ATCC 43300) | 2.0 | |
| E. coli (ESBL+) | 8.0 | |
| K. pneumoniae (NDM-1) | 16.0 |
Cytotoxicity Screening
Human hepatocyte (HepG2) assays show CC<sub>50</sub> > 256 μg/mL, indicating favorable therapeutic indices .
Analytical Characterization
Spectroscopic Data
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>)
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 4.82 | dd (J=5.2 Hz) | H-2 (azetidinone) |
| 3.68 | m | -OCH<sub>2</sub>CH<sub>2</sub>OSi |
| 1.21 | s | SiC(CH<sub>3</sub>)<sub>3</sub> |
IR (KBr)
Pharmaceutical Applications
Combination Therapies
Synergistic effects observed with:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume